molecular formula C11H12O2 B14705686 1,2-Pentanedione, 1-phenyl- CAS No. 20895-66-3

1,2-Pentanedione, 1-phenyl-

Cat. No.: B14705686
CAS No.: 20895-66-3
M. Wt: 176.21 g/mol
InChI Key: PPUJONYIVOFJLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1,2-dione can be synthesized through various methods. One common synthetic route involves the reaction of benzoyl chloride with pentane-1,2-dione in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of 1-phenylpentane-1,2-dione often involves the use of polyketide synthase enzymes, which facilitate the biosynthesis of diarylpentanoids . This method is advantageous due to its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylpentane derivatives.

Mechanism of Action

The mechanism of action of 1-phenylpentane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions . These interactions can result in the modulation of biological pathways and the production of bioactive compounds.

Properties

CAS No.

20895-66-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenylpentane-1,2-dione

InChI

InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

PPUJONYIVOFJLM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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